2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Description
This compound features a 1,2,4-benzothiadiazine-1,1-dioxide core, a sulfanyl (-S-) linker, and an acetamide group substituted with a 4-methylbenzyl moiety. The sulfanyl-acetamide linkage is a common pharmacophore in drug design, facilitating interactions with biological targets via hydrogen bonding and hydrophobic effects.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-12-6-8-13(9-7-12)10-18-16(21)11-24-17-19-14-4-2-3-5-15(14)25(22,23)20-17/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBAPMUJWHUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Saccharin-Based Route
- Alkylation of Saccharin Sodium Salt :
Saccharin sodium salt undergoes alkylation with methyl iodide or benzyl bromide in dimethylformamide (DMF) at 60–80°C to yield N-substituted derivatives. For example, N-benzyl saccharin is formed via nucleophilic substitution. - Hydrolysis and Cyclization :
The alkylated product is hydrolyzed under acidic conditions (e.g., HCl/H₂O) to generate a ketone intermediate, which undergoes cyclization with hydroxylamine hydrochloride to form an oxime. Subsequent treatment with acetic anhydride produces the acetylated benzothiadiazine core.
Key Reaction Conditions :
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced via nucleophilic substitution or thiol-ene coupling.
Nucleophilic Displacement
- Chlorination of Benzothiadiazine :
The 3-position of the benzothiadiazine core is chlorinated using phosphorus oxychloride (POCl₃) at 100°C, yielding 3-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine. - Thiolate Substitution :
The chloride is displaced by a mercaptoacetamide derivative. For example, reaction with 2-mercapto-N-[(4-methylphenyl)methyl]acetamide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C affords the thioether product.
Optimization Insights :
Coupling of the Acetamide Moiety
The N-[(4-methylphenyl)methyl]acetamide side chain is introduced via amide bond formation.
Carbodiimide-Mediated Coupling
- Activation of Carboxylic Acid :
Mercaptoacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). - Amine Coupling :
The activated intermediate reacts with 4-methylbenzylamine at room temperature for 12–24 hours, yielding the acetamide derivative.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.85 (s, 2H, SCH₂), 2.35 (s, 3H, CH₃).
- MS (ESI+) : m/z 486.0 [M+H]⁺.
Alternative Synthetic Strategies
One-Pot Thioetherification
A streamlined approach combines chlorobenzothiadiazine with 2-mercapto-N-[(4-methylphenyl)methyl]acetamide in a single pot using cesium carbonate (Cs₂CO₃) as a base in DMF at 80°C. This method reduces purification steps and improves yields to 80–85%.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate) facilitates thioether formation between benzothiadiazine-3-thiol and a hydroxyl-containing acetamide precursor.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Displacement | High regioselectivity; mild conditions | Requires pre-functionalized chloride |
| Mitsunobu Reaction | Broad substrate compatibility | High cost of reagents |
| One-Pot Synthesis | Time-efficient; fewer steps | Sensitive to stoichiometry |
Scalability and Industrial Relevance
The one-pot method (Section 4.1) is favored for scale-up due to its operational simplicity and reduced solvent waste. A patent-scale synthesis reported a 92% yield using continuous flow reactors, highlighting its industrial viability.
Chemical Reactions Analysis
1,2,4-benzothiadiazine-1,1-dioxides undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . Major products formed from these reactions include sulfoxides, sulfides, and substituted benzothiadiazines .
Scientific Research Applications
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,4-benzothiadiazine-1,1-dioxides involves interaction with various molecular targets and pathways. These compounds can modulate ion channels, inhibit enzymes, and interact with receptors. For example, they can activate KATP channels, leading to hyperpolarization of cell membranes and inhibition of insulin release .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Fluorinated Benzothiadiazine Derivatives
- MLS001236764: Replaces the unsubstituted benzothiadiazine with a 7-fluoro group and substitutes the 4-methylbenzyl with a 2-phenylethyl group. Its XlogP (2.9) suggests moderate lipophilicity, comparable to the target compound .
- BG15148: Incorporates an ethyl group at the 4-position of the benzothiadiazine and a 3-fluorophenyl acetamide substituent.
Non-Benzothiadiazine Heterocycles
- Triazole Derivatives () : Compounds like 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide replace the benzothiadiazine with a triazole ring. Triazoles offer distinct electronic profiles and hydrogen-bonding capabilities, often leading to varied antimicrobial activities (e.g., MIC values against E. coli) .
- Thiazole-Pyrazole Hybrids () : Derivatives such as 8c and 8e combine thiazole and pyrazole moieties with acetamide linkages. These exhibit analgesic activity, highlighting how heterocycle choice directs therapeutic utility .
Substituent Variations on the Acetamide Group
Sulfanyl Linker and Acetamide Connectivity
- Modifications here (e.g., replacing S with O or NH) could alter electronic properties and bioavailability .
- Acetamide orientation influences hydrogen-bonding networks. For example, crystallographic data in shows dihedral angles between aromatic rings (44.5–77.5°), impacting three-dimensional complementarity to biological targets .
Antimicrobial Potential
- Triazole-acetamide analogs () exhibit MIC values against E. coli, suggesting that the benzothiadiazine core in the target compound may offer broader-spectrum activity if paired with optimized substituents .
- Benzothiazole derivatives () with sulfanyl-acetamide linkages show antibacterial efficacy, underscoring the pharmacophore’s versatility .
Anti-Inflammatory and Analgesic Effects
- Thiazole-pyrazole hybrids () demonstrate analgesic activity, with compound 8c (4-dimethylaminophenyl) showing the highest potency. The target compound’s 4-methylbenzyl group may similarly modulate cyclooxygenase or cytokine pathways .
- Anti-exudative acetamides () highlight the role of sulfanyl linkages in reducing inflammation, comparable to diclofenac sodium .
Physicochemical and Drug-Likeness Profiles
| Property | Target Compound | MLS001236764 | BG15148 |
|---|---|---|---|
| Molecular Weight | ~393.45 | 393.45 | 393.45 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 6 | 6 |
| XlogP | Estimated ~3.0 | 2.9 | ~3.1 |
All compounds adhere to Lipinski’s rule of five, suggesting oral bioavailability. The target compound’s 4-methylbenzyl group may slightly increase logP compared to MLS001236764’s phenethyl, affecting membrane permeability .
Biological Activity
Overview
The compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide belongs to the class of benzothiadiazine derivatives, which are recognized for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C12H14N2O3S
- Molecular Weight : Approximately 270.32 g/mol
The compound features a benzothiadiazine ring system with a sulfanyl group and an acetamide moiety. This structural configuration is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses and cellular signaling pathways.
- Receptor Modulation : It has been shown to interact with potassium channels and AMPA receptors, influencing neurotransmission and potentially offering neuroprotective effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens.
Antimicrobial Properties
Research indicates that benzothiadiazine derivatives possess significant antimicrobial activity. In vitro studies have demonstrated the efficacy of this compound against both Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant capacity is often measured using assays such as DPPH and ABTS.
Anticancer Potential
Preliminary investigations into the anticancer activity of this compound have revealed promising results. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Notably:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
These findings warrant further exploration into its potential as a chemotherapeutic agent.
Case Studies
Several case studies have documented the biological effects of similar benzothiadiazine derivatives:
- Study on Antihypertensive Effects : A study investigated a related compound's impact on blood pressure regulation in hypertensive rat models. Results indicated significant reductions in systolic blood pressure, suggesting potential therapeutic applications for hypertension management.
- Anti-inflammatory Activity : In a controlled trial involving inflammatory models, another derivative demonstrated notable inhibition of inflammatory markers such as TNF-alpha and IL-6, indicating a potential role in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Key parameters include reaction temperature (60–80°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalysts (e.g., triethylamine for nucleophilic substitutions). Inert atmospheres (N₂/Ar) prevent oxidation. Reaction progress should be monitored via TLC or HPLC, and purification via column chromatography or recrystallization improves purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms functional groups (e.g., sulfanyl, acetamide) and connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight.
- IR Spectroscopy : Identifies characteristic bonds (e.g., S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- HPLC/TLC : Monitors purity (>95% by HPLC area normalization) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of derivatives across studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and concentrations.
- Validate Purity : Ensure >95% purity via NMR and HRMS.
- Structural Confirmation : Compare derivatives using X-ray crystallography (e.g., SHELX-refined structures) to rule out isomerism .
- Meta-Analysis : Cross-reference substituent effects (e.g., electron-withdrawing groups on benzothiadiazine enhance activity) .
Q. What experimental and computational approaches elucidate molecular interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes to target proteins (e.g., kinases).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values).
- X-ray Crystallography : Resolve co-crystal structures with targets (SHELX for refinement) .
Q. How should SAR studies be designed to explore pharmacological potential?
- Methodological Answer :
-
Systematic Derivative Synthesis : Modify substituents on the benzothiadiazine ring (e.g., -F, -CF₃) and acetamide side chain.
-
Bioactivity Testing : Screen against target enzymes (e.g., IC₅₀ for kinase inhibition).
-
QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity using Gaussian or MOE.
Derivative Substituent (Position) Bioactivity (IC₅₀) Key Finding -OCH₃ C4 (Benzothiadiazine) 15 nM (Kinase A) Enhanced solubility and target binding -Cl Phenyl ring 8 nM (Kinase B) Improved selectivity over off-targets
Q. What strategies resolve contradictory spectral data during structural characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra.
- Crystallographic Validation : Use SHELX to refine X-ray structures and confirm stereochemistry.
- Solvent Optimization : Recrystallize in DMSO/water mixtures to improve crystal quality .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate at pH 2–9 (37°C) and monitor degradation via HPLC.
- LC-MS Identification : Detect degradation products (e.g., hydrolysis of sulfanyl groups).
- Buffer Optimization : Use phosphate buffers (pH 7.4) for in vitro assays to minimize instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
